(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are notable for their biological activity, particularly as inhibitors of various protein kinases, including Janus Kinase 3. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, cancers, and other conditions requiring immunosuppression.
This compound is classified under pyrrolo[2,3-d]pyrimidine derivatives, which are recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity. The specific structure of (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine allows it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions such as rheumatoid arthritis, lupus, and various cancers .
The synthesis of (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can involve multiple synthetic strategies. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the desired compound. Advanced techniques like chromatography may be employed for purification.
The compound's molecular formula is , with a molecular weight of approximately 270.33 g/mol. The specific stereochemistry at the chiral center contributes to its biological activity.
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require specific conditions to favor the desired pathway while minimizing side reactions. For example, protecting groups may be used during synthesis to prevent unwanted reactions at sensitive functional groups.
(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily acts as an inhibitor of Janus Kinase 3. The mechanism involves binding to the active site of the kinase enzyme, preventing substrate phosphorylation and subsequent signaling cascades that lead to immune responses.
Inhibition studies have shown that this compound exhibits significant potency against Janus Kinase 3, which is crucial for its therapeutic effects in conditions characterized by excessive immune activation.
Relevant data from stability studies indicate that the compound maintains integrity over a range of temperatures but should be stored away from light to prevent degradation.
(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several potential applications in scientific research:
This compound exemplifies the integration of synthetic organic chemistry with pharmacological applications, highlighting its significance in modern medicinal chemistry research.
(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits selective kinase inhibition across critical signaling families. Its core pyrrolo[2,3-d]pyrimidine scaffold acts as an ATP-competitive binder, mimicking purine interactions in kinase catalytic domains [4] [7]. Structural modifications, particularly the stereospecific (R)-pyrrolidinyl group, confer distinct selectivity patterns:
Table 1: Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Selectivity Ratio | Key Structural Determinants |
---|---|---|---|
JAK1 | 3.1 | 1.0 (Reference) | (R)-pyrrolidine; H-bond with Leu959 |
JAK2 | 4.2 | 0.74 vs JAK1 | Steric clash with Asp981 |
Akt1 | 89 | 0.035 vs JAK1 | Hydrophobic pocket occupancy |
LRRK2 | 68 | 0.046 vs JAK1 | DFG motif engagement |
ROCK1 | 152 | 0.020 vs JAK1 | Salt bridge with Lys105 |
This profile supports therapeutic applications in autoimmune disorders (via JAK1) and neurodegenerative diseases (via LRRK2), minimizing off-target effects [2] [5].
The compound disrupts PI3K–PKB–mTOR signaling via dual mechanisms:
Notably, the compound upregulates lysine demethylases (KDMs), particularly KDM6A, which reverses H3K27me3-mediated silencing of tumor suppressors (e.g., PTEN). This epigenetic rewiring complements kinase inhibition, overcoming chemoresistance in hypoxic tumors [6].
Structural analogs of this pyrrolopyrimidine demonstrate potent antiangiogenic activity through multitargeted RTK inhibition:
Table 2: Antiangiogenic RTK Inhibition by Structural Analogs
Compound | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | EGFR IC₅₀ (nM) | CAM Assay (Vessel Reduction %) |
---|---|---|---|---|
(R)-5-Benzyl derivative | 45 ± 2.1 | 67 ± 3.4 | 82 ± 4.0 | 70% |
7-(4-Methoxybenzyl) analog | 12 ± 0.8 | 18 ± 1.2 | 23 ± 1.5 | 85% |
Sorafenib* | 90 ± 5.2 | 20 ± 1.0 | 3500 ± 120 | 65% |
*Reference multikinase inhibitor [4]
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3